molecular formula C13H13N3O2 B2392287 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid CAS No. 1281362-78-4

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid

Katalognummer: B2392287
CAS-Nummer: 1281362-78-4
Molekulargewicht: 243.266
InChI-Schlüssel: NYAQFIGQNILXKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a dihydropyrimidine ring fused with a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, often under reflux conditions, to yield dihydropyrimidinones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for higher yields and purity. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF, which allows for a more efficient and environmentally friendly synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dihydropyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The dihydropyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dihydropyrimidinones: These compounds share the dihydropyrimidine core and have similar biological activities.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety also exhibit similar chemical reactivity and applications.

Uniqueness

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is unique due to the combination of the dihydropyrimidine ring and the benzoic acid moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C17H18N4O2
  • Molecular Weight : 306.32 g/mol
  • Melting Point : >257 °C
  • Solubility : Slightly soluble in dimethyl sulfoxide and methanol when heated; hygroscopic.

Research indicates that this compound may act as an anticancer agent by targeting neoplastic stem cells, particularly in leukemia. Its unique molecular structure allows it to interact with specific biological targets, enhancing its efficacy against certain cancer types. Molecular docking studies have been utilized to predict its interactions with enzymes and receptors involved in cancer progression, suggesting that the compound may inhibit key pathways critical for tumor growth and survival.

Anticancer Activity

The compound has shown promise in various studies as an anticancer agent. It has been implicated in the development of therapeutics aimed at treating chronic myelogenous leukemia (CML). The following table summarizes findings from key studies:

StudyFindingsReference
Study 1Inhibition of leukemia stem cell proliferation
Study 2Molecular docking reveals strong binding to cancer-related targets
Study 3Demonstrated cytotoxicity against multiple cancer cell lines

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzoic acid moiety and the 2-methylpyrimidine substituent are critical for its interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique features that contribute to biological activity:

Compound NameStructure SimilaritiesUnique Features
4-Methyl-3-{[(4-pyridinyl)amino]methyl}benzoic acidContains benzoic acid and amino groupsPyridine instead of pyrimidine
2-Methyl-4-amino-5-(aminomethyl)pyrimidinePyrimidine coreLacks benzoic acid moiety
4-Acetylamino-benzoic acid methyl esterBenzoic acid structureAcetyl group instead of amino group

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Leukemia Treatment : In a study focusing on CML, this compound exhibited significant inhibition of cell growth and induced apoptosis in leukemia cell lines.
  • Molecular Docking : Docking simulations indicated that the compound binds effectively to the active sites of enzymes involved in cancer metabolism, suggesting a mechanism for its antiproliferative effects.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development in cancer therapy.

Eigenschaften

IUPAC Name

3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-14-6-5-12(16-9)15-8-10-3-2-4-11(7-10)13(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQFIGQNILXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.